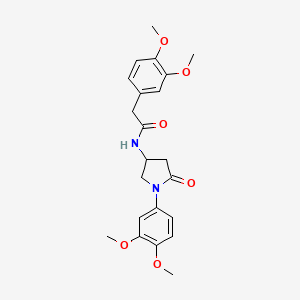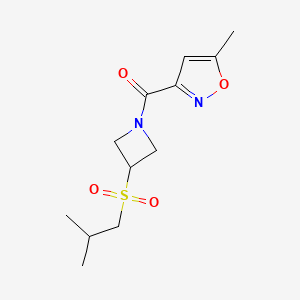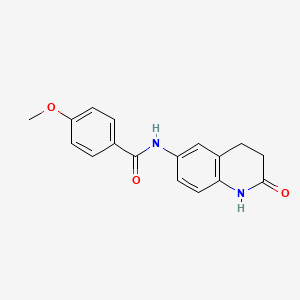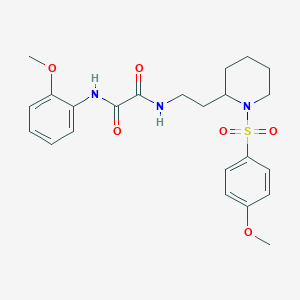![molecular formula C21H24N2O3 B2543339 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide CAS No. 921542-24-7](/img/structure/B2543339.png)
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide" is a complex organic molecule that may exhibit interesting biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that share structural motifs, such as phenyl groups and propanamide linkages, which are often seen in substances with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involves the reaction of substituted cyclohex-2-enones with hydroxylamine hydrochloride, followed by a reaction with unsaturated compounds in the presence of N-chlorosuccinimide and triethylamine . Similarly, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides are synthesized by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound of interest likely includes a benzoxazepine core, a phenyl group, and a propanamide moiety. The presence of a tetrahydrobenzo[b][1,4]oxazepin ring suggests a seven-membered lactam structure, which could influence the compound's conformation and, consequently, its biological activity. The structural analysis of similar compounds, such as the 4,5-dihydrobenzo[d]isoxazoles, indicates that the arrangement of substituents around the core structure can significantly affect the compound's mesomorphic properties .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The propanamide linkage is a common target for hydrolysis reactions, potentially yielding carboxylic acids and amines. The phenyl group could undergo electrophilic substitution reactions, while the oxazepine ring might participate in nucleophilic addition or ring-opening reactions under certain conditions. The reactivity patterns observed in the synthesis of related compounds, such as the formation of isoxazoles and pyrazole-propanamides , provide a foundation for predicting the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a lactam ring and a phenyl group suggests potential for hydrogen bonding and π-π interactions, which could influence solubility and melting point. The mesomorphic properties of related compounds, such as the liquid crystalline behavior of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles , indicate that the compound might also exhibit phase behavior dependent on temperature and molecular packing. The pharmacological activities observed in similar compounds, such as antiinflammatory and analgesic effects , suggest that the compound could have medicinal applications, although specific studies would be required to confirm this.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Structural Analysis A study by Murata et al. (2021) demonstrates the construction of dibenzo[d,f][1,3]oxazepine skeleton, highlighting the synthetic pathways that yield compounds with a similar structure to the target molecule. This research underlines the methodological advancements in creating biologically active substances with potential applications in medicinal chemistry and drug design (Murata et al., 2021).
Pharmacological Activities Kendre, Landge, and Bhusare (2015) synthesized novel derivatives including benzoxazepine, showcasing their antimicrobial and anti-inflammatory properties. This study is crucial for understanding the pharmacological potential of similar compounds in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Materials Science and Mesomorphic Studies Yeap, Mohammad, and Osman (2010) focused on the synthesis and mesomorphic studies of heterocyclic liquid crystals, including 1,3-oxazepine derivatives. Their work contributes to the understanding of the thermal and mesomorphic behavior of such compounds, which could be relevant for applications in liquid crystal displays and other electronic devices (Yeap, Mohammad, & Osman, 2010).
Molecular Docking and Antitumor Activities Another significant application is seen in the synthesis and biological evaluation of quinazolinone analogues, as discussed by Al-Suwaidan et al. (2016). Their work evaluates antitumor activities, providing insights into the therapeutic potential of similar compounds in oncology. Molecular docking studies further elucidate the interaction mechanisms with biological targets, suggesting avenues for drug development (Al-Suwaidan et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Safety data sheets (SDSs) provide information on the hazards of a substance, as well as advice on handling, storage, and disposal .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)14-26-18-11-10-16(13-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKZMVLKMCDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)
![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)